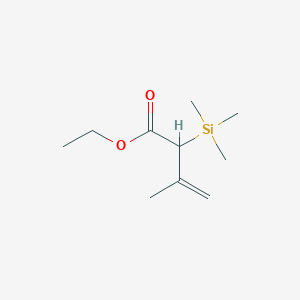
Ethyl 3-methyl-2-(trimethylsilyl)but-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-methyl-2-(trimethylsilyl)but-3-enoate is an organic compound characterized by the presence of an ester functional group, a trimethylsilyl group, and a conjugated double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methyl-2-(trimethylsilyl)but-3-enoate typically involves the esterification of 3-methyl-2-(trimethylsilyl)but-3-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-methyl-2-(trimethylsilyl)but-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-methyl-2-(trimethylsilyl)but-3-enoate involves its reactivity towards various chemical reagents. The trimethylsilyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The ester group can undergo hydrolysis or transesterification, leading to the formation of different products.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-methylbut-3-enoate: Lacks the trimethylsilyl group, making it less sterically hindered.
Methyl 3-methyl-2-(trimethylsilyl)but-3-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Trimethylsilyl ethyl but-3-enoate: Similar structure but with the trimethylsilyl group attached to the ethyl group.
Uniqueness: this compound is unique due to the presence of both the ester and trimethylsilyl groups, which provide distinct reactivity and steric properties. This makes it a valuable compound in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
82343-39-3 |
|---|---|
Molekularformel |
C10H20O2Si |
Molekulargewicht |
200.35 g/mol |
IUPAC-Name |
ethyl 3-methyl-2-trimethylsilylbut-3-enoate |
InChI |
InChI=1S/C10H20O2Si/c1-7-12-10(11)9(8(2)3)13(4,5)6/h9H,2,7H2,1,3-6H3 |
InChI-Schlüssel |
VVXDICWALXAAKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


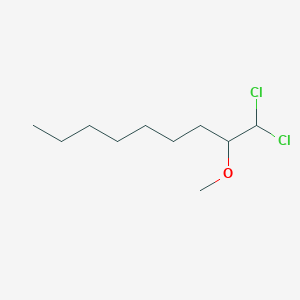
![N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14408479.png)
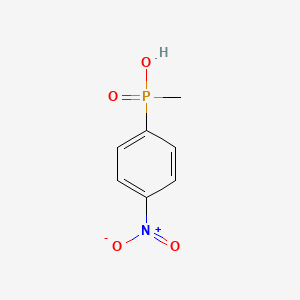
![(8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,2,3]oxathiazolidine]](/img/structure/B14408485.png)
![2-[(Dodec-3-yn-1-yl)oxy]oxane](/img/structure/B14408501.png)
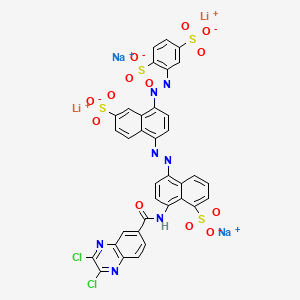
![Methyl [amino(nitroamino)methylidene]carbamodithioate](/img/structure/B14408517.png)
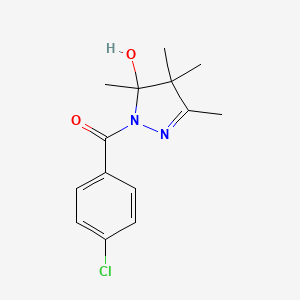
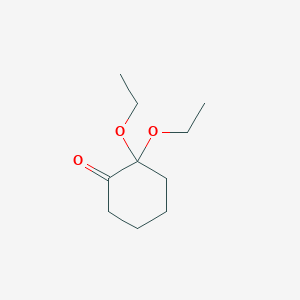
![11-Methyl-12H-benzo[a]phenothiazine](/img/structure/B14408535.png)
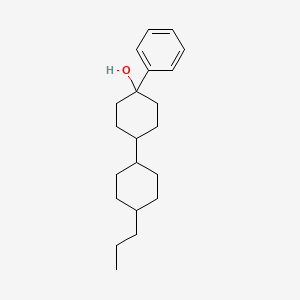
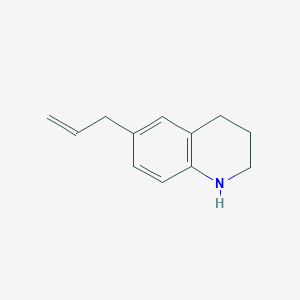
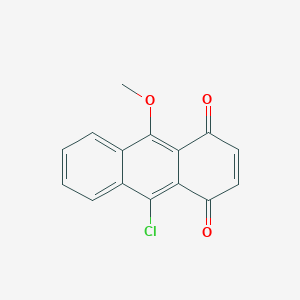
![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
